2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the phenyl, thiophene, and ethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,5-dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methyl)imidazolidin-4-one
Uniqueness
2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O4S/c1-2-31-19-12-10-17(11-13-19)25-22(28)15-21-23(29)27(18-7-4-3-5-8-18)24(30)26(21)16-20-9-6-14-32-20/h3-14,21H,2,15-16H2,1H3,(H,25,28) |
InChI Key |
JFUDKSCELSXUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.